Methanol-d4

Catalog No.
S594683
CAS No.
811-98-3
M.F
CH4O
M. Wt
36.066 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanol-d4

CAS Number

811-98-3

Product Name

Methanol-d4

IUPAC Name

trideuterio(deuteriooxy)methane

Molecular Formula

CH4O

Molecular Weight

36.066 g/mol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D

InChI Key

OKKJLVBELUTLKV-MZCSYVLQSA-N

SMILES

CO

Synonyms

Methan-d3-ol-d; Methyl hydroxide (CD3OD); Methyl-d3 Alcohol-d; Perdeuterated Methanol; Perdeuterated Methyl Alcohol; Perdeuteriomethanol; Perdeuteromethanol; Tetradeuteriomethanol; Tetradeuteromethanol;

Canonical SMILES

CO

Isomeric SMILES

[2H]C([2H])([2H])O[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of Methanol-d4 is in NMR spectroscopy []. In NMR, strong magnetic fields and radio waves are used to probe the structure and dynamics of molecules. However, the signal from the inherent hydrogen atoms in a molecule can often obscure the signals of interest.

Methanol-d4 acts as an ideal solvent for NMR experiments because it does not contribute any interfering hydrogen signals []. This allows researchers to clearly observe the signals from the molecule of interest, leading to more accurate and detailed structural information.

Isotope Labeling

Methanol-d4 can be used as a labeling agent in various studies to track the movement and transformation of molecules within complex systems []. By incorporating the deuterium atoms into specific positions of a molecule, scientists can follow its fate through various chemical reactions or biological processes. This technique is particularly useful in fields like:

  • Metabolism research: Studying how organisms process and utilize different substances [].
  • Drug development: Investigating the absorption, distribution, and elimination of potential drug candidates [].
  • Protein synthesis: Understanding the mechanisms by which proteins are built within cells [].

Other Applications

Beyond the aforementioned applications, Methanol-d4 finds use in other scientific research areas, including:

  • Forensic science: As a solvent in certain analytical techniques for identifying unknown substances [].
  • Environmental analysis: As a reference standard for quantifying specific compounds in environmental samples [].
  • Chemical synthesis: As a reactant or solvent in the production of various deuterated compounds used in other research applications [].

Methanol-d4, also known as deuterated methanol, is a colorless liquid with the molecular formula CD3OD\text{CD}_3\text{OD} and a molecular weight of approximately 36.07 g/mol. This compound is a deuterated isotopologue of methanol, where all four hydrogen atoms have been replaced by deuterium atoms. Methanol-d4 is primarily utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its high isotopic enrichment, which minimizes interference in spectroscopic analyses. It serves as an amphiprotic solvent, capable of acting both as an acid and a base, making it versatile in various

Methanol-d4 shares many of the hazards associated with regular methanol. It is a flammable liquid with moderate toxicity.

  • Flammability: Flash point: 11 °C []. Methanol-d4 vapors can form flammable mixtures with air.
  • Toxicity: Methanol-d4 is toxic if swallowed, inhaled, or absorbed through the skin. Exposure can cause symptoms like nausea, vomiting, headaches, and blindness. The toxicity is comparable to regular methanol [].
  • Safety Precautions: Standard laboratory safety practices should be followed when handling Methanol-d4. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Typical of alcohols. Notably, it can undergo oxidation and condensation reactions. For example, when reacted with alkoxides or other nucleophiles, it can form ethers or esters. In one specific reaction, methanol-d4 can react with methoxy groups to yield deuterated products such as C2H4D7O2\text{C}_2\text{H}_4\text{D}_7\text{O}_2 . The compound is also involved in cyclization reactions when used as a C1 source, particularly in the synthesis of heterocycles like 2,3-dihydroquinazolin-4(1H)-one .

Methanol-d4 can be synthesized through various methods, including:

  • Gas-phase Reaction: A common method involves the reaction of deuterium gas with carbon monoxide under controlled conditions using a catalyst mixture of gold oxide, platinum oxide, and rhodium oxide at elevated temperatures (210–380 °C). The process typically yields high purity (99.8%) methanol-d4 after rectification .
  • Electrochemical Methods: Recent advancements have explored electrochemical routes for synthesizing methanol-d4 from simpler precursors, enhancing efficiency and sustainability .
  • Deuteration of Methanol: Existing methanol can be subjected to deuteration processes using deuterated reagents or catalysts to replace hydrogen atoms with deuterium.

Methanol-d4 is primarily used in:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent that does not interfere with the detection of other compounds due to its unique isotopic properties.
  • Chemical Synthesis: It acts as a starting material for various reactions requiring deuterated substrates.
  • Research: Its use in studies involving metabolic pathways and reaction mechanisms provides valuable data in organic chemistry and biochemistry .

Research has indicated that methanol-d4 can interact with various chemical systems and biological receptors. For instance, studies have demonstrated its role in facilitating reactions involving G protein activation . Additionally, its behavior in catalytic processes has been examined to understand the kinetics and mechanisms involved in reactions where it serves as a solvent or reactant.

Methanol-d4 shares similarities with several other compounds but stands out due to its unique isotopic composition. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
MethanolCH3OH\text{CH}_3\text{OH}Common alcohol; widely used solvent
EthanolC2H5OH\text{C}_2\text{H}_5\text{OH}Alcohol; used in beverages and as a solvent
Methanol-d3CD3OH\text{CD}_3\text{OH}Deuterated form with three deuterium atoms
Dimethyl SulfoxideC2H6OS\text{C}_2\text{H}_6\text{OS}Polar aprotic solvent; used in biological systems

Uniqueness of Methanol-d4: Methanol-d4's complete replacement of hydrogen atoms with deuterium allows for precise tracking in NMR studies without interference from hydrogen signals. This makes it particularly valuable for researchers conducting detailed mechanistic studies or analyzing complex mixtures.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 87 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.04%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (90.2%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

811-98-3

Wikipedia

Deuterated methanol

General Manufacturing Information

Methan-d3-ol-d: ACTIVE

Dates

Modify: 2023-08-15

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